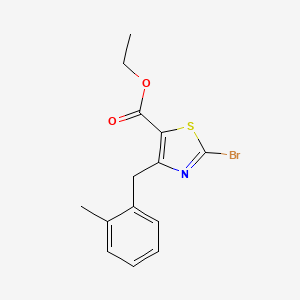
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C14H14BrNO2S and a molecular weight of 340.24 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(2-methylbenzyl)thiazole with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents . The purification process may also be adapted to industrial-scale techniques such as recrystallization or large-scale chromatography .
化学反応の分析
Types of Reactions
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is the corresponding alcohol.
科学的研究の応用
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological targets.
作用機序
The mechanism of action of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The bromine atom and the ester group contribute to the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .
類似化合物との比較
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but lacks the 2-methylbenzyl group, resulting in different biological activity.
2-Aminothiazole Derivatives: These compounds have an amino group at the 2-position, which significantly alters their chemical reactivity and biological properties.
Thiazole-4-carboxylate Derivatives: These compounds have various substituents at the 4-position, affecting their pharmacological activities.
This compound is unique due to the presence of the 2-methylbenzyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes .
特性
分子式 |
C14H14BrNO2S |
|---|---|
分子量 |
340.24 g/mol |
IUPAC名 |
ethyl 2-bromo-4-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO2S/c1-3-18-13(17)12-11(16-14(15)19-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChIキー |
YZUZBRZAYDYYJN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
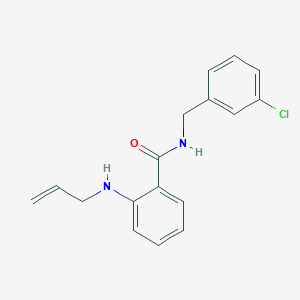


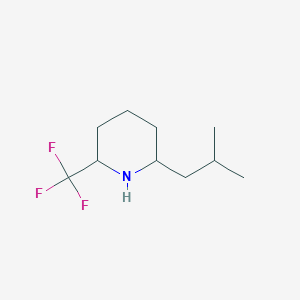
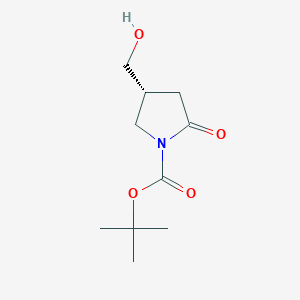
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)


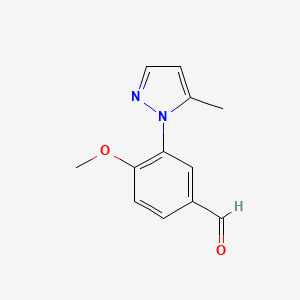
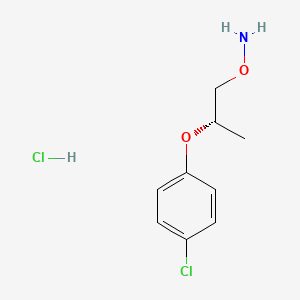
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

